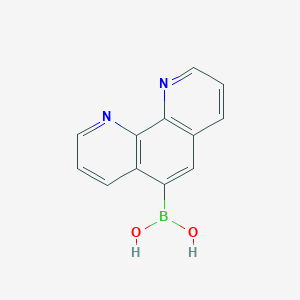

(1,10-Phenanthrolin-5-yl)boronic acid

Description

Significance of Arylboronic Acids as Synthetic Building Blocks and Functional Moieties

Arylboronic acids are a class of organoboron compounds, related to boric acid, where one hydroxyl group is replaced by an aryl group. wikipedia.org Their stability, versatile reactivity, and generally low toxicity have made them indispensable in organic synthesis. nih.gov A primary application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds between aryl halides and boronic acids, which is crucial for creating complex organic molecules like biaryls. nih.govwisdomlib.org

Beyond the Suzuki reaction, the utility of arylboronic acids has expanded significantly. They serve as versatile building blocks in a variety of metal-mediated coupling reactions to form not only C-C bonds but also carbon-heteroatom bonds, including C-O, C-N, and C-S. nih.govchem-soc.si This versatility makes them fundamental precursors in the synthesis of pharmaceuticals, new materials, and agrochemicals. nih.govresearchgate.net Furthermore, arylboronic acids can act as Lewis acids and catalysts in certain processes and are used in multicomponent and cascade reactions, streamlining synthetic routes to complex molecules. wikipedia.orgx-mol.net Their unique ability to form reversible covalent complexes with molecules containing diol functionalities, such as sugars, has also led to applications in chemical sensing and diagnostics. wikipedia.org

Table 1: Key Applications of Arylboronic Acids

| Application Area | Description | Key Reactions |

| Organic Synthesis | Serve as crucial intermediates for creating complex molecules. | Suzuki-Miyaura Coupling, Chan-Lam Coupling |

| Materials Science | Used in the development of supramolecular architectures and polymers. | Cross-coupling polymerizations |

| Medicinal Chemistry | Incorporated into drug molecules and used as enzyme inhibitors. researchgate.net | Bortezomib (chemotherapy drug) wikipedia.org |

| Chemical Sensing | Employed in sensors for saccharides and other diol-containing compounds. | Reversible covalent bonding with diols |

Role of 1,10-Phenanthroline (B135089) Derivatives as Versatile Ligands and Scaffolds in Coordination Chemistry and Materials Science

1,10-Phenanthroline (phen) is a rigid, planar, and aromatic heterocyclic compound with two nitrogen atoms positioned for effective chelation of metal ions. researchgate.netrsc.org This N,N-coordinating center allows it to form stable five-membered ring complexes with a wide array of metal ions. researchgate.net These structural features make 1,10-phenanthroline and its derivatives highly versatile ligands in coordination chemistry. researchgate.netwikipedia.org

The resulting metal complexes exhibit a range of useful properties, including intense luminescence, the ability to interact with and cleave DNA, and catalytic activity. researchgate.netchim.it For example, complexes of ruthenium(II), copper(I), and europium(III) with phenanthroline derivatives are known for their distinct photophysical properties. rsc.orgwikipedia.orgbohrium.com These characteristics are exploited in various applications, such as:

Chemosensors: Derivatization at different positions on the phenanthroline ring can tune its electronic and photophysical properties, enabling the selective detection of specific cations and anions. rsc.org

Materials Science: Phenanthroline derivatives are used to construct metal-organic frameworks (MOFs) and photosensitive materials. chemicalbook.com Their strong optoelectronic responses have made them valuable in the development of organic light-emitting diodes (OLEDs). chim.itmdpi.com

Bioinorganic Chemistry: Cationic metal-phenanthroline complexes are known to intercalate into DNA, a property that has been explored for designing therapeutic agents and molecular probes. wikipedia.orgnih.gov They also function as inhibitors of metallopeptidases. wikipedia.org

Catalysis: Stable complexes of 1,10-phenanthroline with transition metals have been employed as electrocatalysts in processes like oxygen reduction and carbon dioxide reduction. researchgate.net

Conceptual Integration of Boronic Acid and Phenanthroline Motifs: Rationale for (1,10-Phenanthrolin-5-yl)boronic Acid as a Strategic Research Target

The creation of this compound represents a strategic molecular design that combines the distinct functionalities of both arylboronic acids and 1,10-phenanthroline into a single, bifunctional molecule. The rationale for this integration is to create a building block that can participate in reactions characteristic of both moieties, thereby opening new avenues in synthesis and materials science.

The primary motivations for targeting this specific compound include:

Dual Reactivity: The molecule possesses both a chelating site (the phenanthroline nitrogens) and a site for cross-coupling (the boronic acid group). This allows it to be used as a ligand to form a metal complex first, with the boronic acid group remaining available for a subsequent Suzuki-Miyaura coupling reaction. Conversely, the boronic acid can be used to incorporate the phenanthroline unit into a larger molecular framework, which can then be used for metal coordination.

Modulation of Properties: The boronic acid group at the 5-position can influence the electronic properties of the phenanthroline ring system. This can, in turn, affect the photophysical and electrochemical properties of its corresponding metal complexes, allowing for fine-tuning of luminescence or redox potentials.

Hierarchical Assembly: This compound is an ideal candidate for the programmed, step-wise construction of complex supramolecular architectures. For instance, a metal complex can be formed via the phenanthroline unit, and these pre-formed complexes can then be linked together into larger arrays or polymers using the boronic acid functionality.

Sensing and Diagnostics: The combination allows for the development of sophisticated sensors. The phenanthroline unit can act as a fluorophore or a metal-binding site, while the boronic acid can serve as a recognition site for diols, such as those found in saccharides. This creates a potential framework for dual-mode or ratiometric sensors.

Overview of Research Trajectories for Phenanthroline-Substituted Boronic Acid Derivatives

Research involving phenanthroline-substituted boronic acids, particularly this compound, is expanding into several key areas, leveraging the unique combination of functionalities within the molecule.

Advanced Organic Synthesis: A primary research trajectory is its use as a sophisticated building block in palladium-catalyzed Suzuki-Miyaura coupling reactions. This enables the synthesis of novel biaryl compounds where one aryl system is a metal-chelating phenanthroline ligand. This is a direct route to creating more complex ligands and functional molecules.

Coordination Chemistry and Catalysis: Researchers are exploring the synthesis of novel metal complexes using this compound as a ligand. The resulting complexes, which still bear the reactive boronic acid group, can be used as metallo-building blocks for larger structures or as catalysts where the boronic acid might play a role in substrate recognition or immobilization.

Development of Luminescent Materials: By forming complexes with metals like ruthenium(II), iridium(III), or lanthanides, and then using the boronic acid for further functionalization, new luminescent materials are being developed. These materials are of interest for applications in OLEDs, chemical sensors, and bio-imaging.

Biomedical Applications: The ability of phenanthroline complexes to interact with biomolecules has prompted investigations into the biological activity of derivatives of this compound. Research includes exploring their potential as enzyme inhibitors or as anticancer agents, where the molecule could target specific biological pathways. For example, some metal complexes formed with this ligand have shown inhibitory effects against cancer cell lines by targeting enzymes like topoisomerases.

Table 2: Research Directions for this compound

| Research Area | Objective | Potential Application |

| Supramolecular Chemistry | Construction of well-defined, multi-component assemblies. | Molecular machines, smart materials. |

| Homogeneous Catalysis | Design of catalysts with tailored electronic and steric properties. | Efficient and selective chemical synthesis. |

| Chemosensors | Development of sensors for metal ions and biologically relevant molecules. | Environmental monitoring, medical diagnostics. |

| Medicinal Chemistry | Synthesis of metal-based therapeutic agents. | Anticancer drugs, enzyme inhibitors. |

Structure

2D Structure

Properties

CAS No. |

1258867-75-2 |

|---|---|

Molecular Formula |

C12H9BN2O2 |

Molecular Weight |

224.02 g/mol |

IUPAC Name |

1,10-phenanthrolin-5-ylboronic acid |

InChI |

InChI=1S/C12H9BN2O2/c16-13(17)10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7,16-17H |

InChI Key |

DEFOXXHNSAHUQZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C3=C1C=CC=N3)N=CC=C2)(O)O |

Origin of Product |

United States |

Coordination Chemistry and Metal Complexation of 1,10 Phenanthrolin 5 Yl Boronic Acid

Complexation Behavior with d-Block Transition Metal Ions

The 1,10-phenanthroline (B135089) framework is renowned for its ability to form stable complexes with a wide array of d-block transition metal ions. nih.govresearchgate.net The introduction of a boronic acid group at the 5-position modifies the electronic properties of the phenanthroline ring system and introduces a new functional group, which can influence the complexation behavior of the ligand.

Primarily, (1,10-Phenanthrolin-5-yl)boronic acid functions as a bidentate chelating ligand, a characteristic inherited from its parent molecule, 1,10-phenanthroline. wikipedia.orglibretexts.org Chelation occurs through the lone pairs of electrons on the two nitrogen atoms of the heterocyclic rings, which coordinate to a metal center to form a stable five-membered ring. researchgate.net This N,N-coordination is the most prevalent binding mode observed for phenanthroline-based ligands with transition metals. researchgate.netwikipedia.org The term "denticity" refers to the number of donor groups in a single ligand that bind to the central metal atom; in this primary chelation mode, the ligand is classified as bidentate. libretexts.orglibretexts.org

The introduction of the boronic acid group at the 5-position of the phenanthroline ring can influence the resulting metal complexes in several ways. Electronically, the boronic acid group is generally considered to be electron-withdrawing, which can affect the pKa of the ligand and the strength of the metal-ligand bonds. nih.gov This modification of the electronic density on the phenanthroline ring can impact the stability of the resulting metal complexes. acs.org Generally, electron-withdrawing substituents on the phenanthroline backbone can modulate the redox properties and photophysical characteristics of the metal complexes. wikipedia.org

Sterically, the boronic acid group is relatively small and located on the periphery of the phenanthroline ring system, away from the direct coordination sphere of the nitrogen atoms. Therefore, it is not expected to significantly alter the coordination geometry around the metal center, which is typically octahedral for [M(phen)₃]²⁺ type complexes or square planar/tetrahedral for [M(phen)Cl₂] type complexes. wikipedia.org However, the potential for the boronic acid group to engage in intermolecular interactions, such as hydrogen bonding or the formation of boronate esters, can influence the packing of the complexes in the solid state and the formation of supramolecular structures. mdpi.com The stability of N-coordinated boronate esters is generally improved, making them more stable in air and water, which is a valuable property in materials science. acs.org

Investigation of Metal-Ligand Interactions: Spectroscopic and Structural Elucidation of Complexes

The interactions between this compound and metal ions are investigated using a variety of spectroscopic and structural techniques to fully characterize the resulting complexes.

UV-Visible (UV-Vis) Spectroscopy : This technique is used to monitor the changes in the electronic absorption spectra of the ligand upon coordination to a metal ion. The complexation typically results in a shift of the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) and changes in their intensity, providing evidence of complex formation and information about the electronic structure of the complex. researchgate.netsemanticscholar.orgeurjchem.com

Infrared (IR) Spectroscopy : IR spectroscopy is valuable for identifying the coordination sites of the ligand. Changes in the vibrational frequencies of the C=N and C=C bonds within the phenanthroline ring upon complexation are indicative of the involvement of the nitrogen atoms in coordination. researchgate.net Additionally, the O-H stretching vibrations of the boronic acid group can be monitored to understand its involvement in hydrogen bonding or other interactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of the ligand and its complexes in solution. semanticscholar.orgeurjchem.com Upon coordination to a metal, the chemical shifts of the protons and carbons on the phenanthroline ring are altered, providing detailed information about the binding event and the symmetry of the resulting complex.

A search of the literature reveals structural data for related compounds. For instance, the crystal structure of (1,10-Phenanthrolin-5-yl)ethynylgold(I) shows a linear, two-coordinate geometry for the gold(I) center, with the phenanthroline derivative acting as a ligand. researchgate.net While not a d-block transition metal complex in the typical sense of chelation, it demonstrates the ability of functionalized phenanthrolines to be incorporated into well-defined metal-containing structures.

Design Principles for Tailored Metal Complexes Incorporating this compound

The versatility of the 1,10-phenanthroline scaffold makes it an excellent building block for the design of metal complexes with tailored properties. rsc.orgbohrium.com The functionalization at the 5-position with a boronic acid group provides an additional tool for chemists to fine-tune the characteristics of the resulting metal complexes.

Key design principles include:

Choice of Metal Ion : The properties of the resulting complex are heavily dependent on the choice of the d-block transition metal. For example, ruthenium(II) and iridium(III) complexes are often targeted for their photoluminescent properties, while iron(II) complexes can exhibit interesting redox behavior. wikipedia.org Copper, zinc, and nickel complexes are also widely studied for various applications. bohrium.com

Stoichiometry : The ratio of ligand to metal can be controlled to produce complexes with different geometries and properties. For example, a 3:1 ligand-to-metal ratio with an octahedral metal ion like Fe(II) leads to the formation of a tris-chelate complex, [Fe(phen-5-BA)₃]²⁺. A 1:1 or 2:1 ratio can lead to the formation of complexes where other ligands (e.g., halides, water) complete the coordination sphere. acs.org

Exploitation of the Boronic Acid Group : The boronic acid moiety can be used as a reactive handle for post-complexation modification. For instance, it can undergo Suzuki-Miyaura cross-coupling reactions to attach other functional groups, or it can be used to anchor the metal complex to a surface. nih.gov Furthermore, its ability to reversibly bind to diols makes it an attractive component for the design of chemical sensors, particularly for saccharides. researchgate.net

Self-Assembly of Metallo-Supramolecular Architectures

Metallo-supramolecular chemistry involves the spontaneous organization of molecular components into larger, well-defined structures through the formation of metal-ligand bonds. elsevierpure.com this compound is a promising candidate for the construction of such architectures due to its dual-functionality.

The directional and predictable nature of the N,N-chelation to metal ions provides the primary driving force for the assembly of discrete molecules or extended networks. elsevierpure.com The boronic acid group can then introduce a secondary level of interaction and control. For example, the reversible formation of boroxine (B1236090) anhydrides (from the dehydration of three boronic acid molecules) or boronate esters with poly-diol linkers can be used to connect pre-formed metal complexes into larger, multi-component assemblies. mdpi.com This strategy of combining strong, coordinative bonds with weaker, reversible covalent bonds is a powerful approach for the hierarchical self-assembly of complex supramolecular systems. fau.denih.gov The resulting architectures can range from simple dimers and trimers to more complex structures like grids, cages, and coordination polymers. nih.govresearchgate.net

Applications in Advanced Chemical Systems and Functional Materials

Catalysis and Photocatalysis

The compound's structure allows it to participate in catalytic processes in multiple capacities, either as a directing ligand that modulates the activity of a metallic center or as a catalyst in its own right.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The 1,10-phenanthroline (B135089) framework is a classic bidentate N,N'-ligand known for forming stable and well-defined complexes with a wide array of transition metal ions. researchgate.netmdpi.com When (1,10-Phenanthrolin-5-yl)boronic acid is used as a ligand, the phenanthroline moiety binds to the metal center, while the boronic acid group serves as a versatile functional handle.

In homogeneous catalysis , the boronic acid group can fine-tune the electronic properties of the metal complex, influencing its reactivity, stability, and selectivity. researchgate.net In heterogeneous catalysis , the boronic acid provides a crucial anchor for immobilizing the catalytic complex onto solid supports. For instance, phenanthroline-based organosilica materials have been developed by incorporating phenanthroline moieties directly into the framework of periodic mesoporous organosilica (PMO). researchgate.net This approach creates solid, recyclable catalysts where the active metal sites are uniformly distributed within a high-surface-area support. researchgate.net The boronic acid group of this compound is well-suited for similar applications, enabling its covalent attachment to oxide surfaces like silica (B1680970) or its integration into hybrid organic-inorganic materials.

Catalytic Activity in Organic Transformations Beyond Cross-Coupling

While widely recognized for their role in palladium-catalyzed cross-coupling reactions, boronic acids can also function as potent Lewis acid catalysts, a field known as boronic acid catalysis (BAC). rsc.orgnih.gov This type of catalysis relies on the ability of the boronic acid to reversibly form covalent bonds with hydroxyl groups, thereby activating them for subsequent transformations under mild conditions. rsc.org

Arylboronic acids can catalyze a variety of organic reactions, including the dehydrative C-alkylation of 1,3-diketones and 1,3-ketoesters using benzylic alcohols as electrophiles. bath.ac.uk The boronic acid activates the alcohol by forming a boronate ester, facilitating the departure of a water molecule to generate a carbocation intermediate that is then trapped by a nucleophile. rsc.orgbath.ac.uk This process avoids the need for stoichiometric activating agents, enhancing the atom economy of the reaction. rsc.org this compound, as an arylboronic acid, possesses the potential to catalyze such transformations, including amidation of carboxylic acids and Friedel-Crafts-type reactions. rsc.org

Development of Hybrid Catalytic Systems

The dual functionality of this compound is ideal for constructing advanced hybrid catalytic systems. These systems combine the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (catalyst stability and recyclability).

One strategy involves the synthesis of periodic mesoporous organosilicas (PMOs) where the phenanthroline unit is an integral part of the silica framework. researchgate.net By using a precursor derived from this compound, it is possible to create a solid support that is pre-functionalized with metal-binding sites. Subsequent metallation of this Phen-PMO material with a desired metal (e.g., cobalt, copper, palladium) yields a robust heterogeneous catalyst for various organic transformations, such as hydrosilylation or C-C bond formation. researchgate.netresearchgate.net The ordered mesoporous structure ensures that reactants have ready access to the active sites, while the strong covalent linkage of the ligand to the support prevents leaching of the metal complex. researchgate.net

Chemosensing and Molecular Recognition Systems

The compound's architecture, featuring a metal-binding site (phenanthroline) and a recognition unit for diols (boronic acid), makes it a highly promising platform for developing chemosensors.

Fluorescent and Colorimetric Sensing of Metal Ions (e.g., Fe(II), Zn(II), Pd(II), Cu(II), Ag(I))

The 1,10-phenanthroline unit is not only an excellent chelator but also a fluorophore. Its coordination to metal ions can significantly alter its electronic structure, leading to changes in its absorption (color) or emission (fluorescence) properties. This phenomenon is the basis for its use in chemosensors.

Research on closely related imidazo-phenanthroline derivatives bearing a phenylboronic acid unit has demonstrated the power of this molecular design. One such probe exhibits a dual-channel response: it acts as a colorimetric sensor for Iron(II) (Fe²⁺) and a "turn-on" fluorescent sensor for Zinc(II) (Zn²⁺). rsc.org Upon binding Fe²⁺, the solution undergoes a distinct color change from colorless to red, allowing for naked-eye detection. rsc.orgnih.gov In contrast, when binding Zn²⁺, the probe's fluorescence emission intensity increases dramatically (up to 21-fold), attributed to the inhibition of a photoinduced electron transfer (PET) process. rsc.org The boronic acid group plays a critical role in modulating this selectivity and the sensor's response. nih.govsci-hub.se Given its structural similarities, this compound is a strong candidate for developing similar selective sensors for biologically and environmentally important metal ions.

| Analyte | Sensing Method | Observed Response | Mechanism |

|---|---|---|---|

| Iron(II) | Colorimetric | Solution turns from colorless to red | Formation of a metal-ligand complex altering the absorption spectrum |

| Zinc(II) | Fluorometric | Fluorescence emission intensity increases significantly ("turn-on") | Cation-mediated inhibition of photoinduced electron transfer (PET) |

Recognition of Bio-relevant Molecules (e.g., Saccharides, Nucleic Acids, Amino Acids)

A defining feature of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govnih.gov This specific interaction has made boronic acid-based materials exceptional synthetic receptors for a wide range of biologically significant molecules. mdpi.com

Saccharides: Sugars such as glucose and fructose (B13574) are rich in cis-diol groups, making them primary targets for boronic acid-based sensors. nih.gov The binding of a saccharide to this compound would form a boronate ester. This binding event can be transduced into a measurable signal through the phenanthroline fluorophore. A change in fluorescence intensity or a shift in the emission wavelength upon saccharide binding would form the basis of a sensing mechanism. nih.gov

Nucleic Acids: The ribose and deoxyribose units in RNA and DNA, respectively, contain diol groups that can interact with boronic acids. This allows for the potential recognition of nucleosides, nucleotides, and even nucleic acid chains. nih.govmdpi.com

Amino Acids and Neurotransmitters: Certain bio-molecules, such as the neurotransmitter dopamine (B1211576) and its precursor L-DOPA, contain a catechol (1,2-benzenediol) moiety. nih.gov This group can bind strongly to boronic acids, opening the possibility for the development of sensors for these important neurochemicals.

In each of these cases, the this compound molecule acts as a modular system where the boronic acid provides the specific recognition site and the phenanthroline unit provides the signaling capability. nih.gov

Design of Dual-Channel Probes and Multi-Analyte Sensors

The rational design of dual-channel and multi-analyte sensors allows for more reliable and nuanced detection by providing multiple, often independent, signal outputs for a single or multiple analytes. This compound is an exemplary scaffold for such designs due to the distinct functionalities of its constituent parts.

The core principle involves leveraging the phenanthroline moiety as a signal reporter (e.g., a fluorophore or a metal-complexing chromophore) and the boronic acid group as a specific recognition site. The interaction of an analyte with the boronic acid group induces an electronic change that modulates the optical or electrochemical properties of the phenanthroline core.

Key Design Principles:

Fluorescence and Colorimetric Duality: The phenanthroline unit can form complexes with metal ions that possess distinct colorimetric and fluorescent properties. The boronic acid can simultaneously bind with a diol-containing analyte, such as a saccharide. This allows for the potential design of a probe where metal binding at the phenanthroline site and saccharide binding at the boronic acid site could trigger separate or mutually influential changes in absorbance and emission, enabling ratiometric or multi-analyte detection.

Analyte-Gated Signaling: A sensor can be designed where the phenanthroline's signaling is initially "off." The binding of a primary analyte to the boronic acid can trigger a conformational or electronic change that "gates" or enables the detection of a second analyte (e.g., a metal ion) by the phenanthroline unit, or vice versa.

Multi-Analyte MOFs: Boronic acid-decorated materials, such as metal-organic frameworks (MOFs), can be used to create systems for multi-target detection. nih.gov By integrating this compound into a MOF structure that also contains a secondary photosensitizer, a material could be developed that simultaneously targets bacteria via the boronic acid's affinity for cell wall components and generates reactive oxygen species for a secondary therapeutic or signaling function. nih.gov

While specific dual-channel probes based exclusively on this compound are an emerging area, the foundational principles are well-established in probes that use separate recognition and signaling domains to achieve multi-modal sensing. nih.govnih.gov

Supramolecular Chemistry and Functional Material Science

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules bound together by non-covalent interactions. This compound is an excellent candidate for building such systems due to its capacity for hydrogen bonding, π-π stacking, metal coordination, and reversible covalent bond formation.

Construction of Self-Assembled Systems

The self-assembly of this compound and its derivatives is driven by a combination of directional interactions, leading to the formation of ordered, functional architectures.

Hydrogen Bonding and π-π Stacking: The planar aromatic structure of the phenanthroline core facilitates intermolecular π-π stacking, which drives the molecules to form ordered columnar or layered structures. rsc.org Concurrently, the boronic acid's hydroxyl groups are potent hydrogen bond donors, while the phenanthroline's nitrogen atoms are hydrogen bond acceptors. rsc.org This allows for the formation of robust networks. For instance, in co-crystals of 1,10-phenanthroline with other boronic acids, O–H⋯N hydrogen bonds are the primary recognition pattern holding the components together. rsc.org

Reversible Covalent Assembly: The boronic acid group can form reversible covalent bonds with 1,2- or 1,3-diols. msu.edursc.org This dynamic covalent chemistry is a powerful tool for creating complex, self-correcting systems. A notable example is the self-assembly of unique dinuclear chiral macrocycles from ligands containing two phenanthroline groups linked by a chiral tetrol. This assembly is synergistically driven by both the coordination of Cu(I) ions to the phenanthroline units and the interaction between boronic acid and the diol moieties of a sugar. elsevierpure.comresearchgate.net

Boroxine (B1236090) Formation: In the absence of diols and under dehydrating conditions, boronic acids can undergo self-condensation to form stable six-membered boroxine rings. researchgate.net This process can be used to link molecules of this compound into well-defined trimers or extended polymeric structures.

These varied interactions allow for the construction of diverse supramolecular structures as summarized in the table below.

| Assembling Components | Primary Driving Force(s) | Resulting Structure Example |

| This compound molecules | π-π stacking, O-H⋯N Hydrogen Bonding | Co-crystals, layered assemblies rsc.org |

| This compound molecules (anhydrous) | Self-condensation of boronic acid groups | Boroxine trimers researchgate.net |

| Phenanthroline-boronic acid ligand + Diol (e.g., sugar) + Cu(I) | Boronic acid-diol covalent bonding, Metal-ligand coordination (Cu-N) | Chiral macrocycles elsevierpure.comresearchgate.net |

| Phenanthroline-fused phthalocyanine (B1677752) derivatives | π-π stacking (face-to-face), Zn-N coordination bonding (head-to-tail) | Nanowires, ribbon-like nanobundles rsc.org |

Integration into Luminescent and Photoactive Materials for Optoelectronic Applications

The 1,10-phenanthroline scaffold is a classic component in luminescent materials due to its rigid, planar aromatic structure, which minimizes vibrational energy loss and promotes fluorescence and phosphorescence. bohrium.comrsc.org The integration of a boronic acid group provides a mechanism for modulating these inherent photophysical properties in response to external chemical stimuli, making it highly suitable for optoelectronic sensors.

The operating principle often relies on photoinduced electron transfer (PET). In a typical design, the un-complexed boronic acid group can influence the electronic state of the phenanthroline fluorophore, sometimes quenching its fluorescence. Upon binding a diol-containing analyte like a saccharide, the boron center's electronic properties are altered. nih.gov This change can inhibit the PET process, leading to a "turn-on" fluorescence signal.

Key Applications and Findings:

Luminescent Chemosensors: The boronic acid group serves as a recognition site for analytes such as carbohydrates and dopamine. rsc.org Binding of the analyte alters the electronic environment of the phenanthroline core, causing a measurable change in fluorescence intensity or emission wavelength.

Enhanced Non-Linear Optics (NLO): Phenanthroline ligands are used to create metal complexes with significant NLO properties. For example, europium complexes with 1,10-phenanthroline demonstrate a large second-order NLO response, making them promising for applications in photonics. mdpi.com The introduction of a boronic acid group could allow for the switching or tuning of these NLO properties upon analyte binding.

Tuning Optical Properties: The substitution on the phenanthroline ring directly impacts the material's optical properties. The boronic acid group at the 5-position can influence the internal charge-transfer characteristics of the molecule, which in turn affects its absorption and emission spectra. researchgate.net

| Material Type | Function of Phenanthroline Core | Function of Boronic Acid Group | Potential Optoelectronic Application |

| Fluorescent Molecular Sensor | Fluorophore (signaling unit) nih.gov | Recognition site for diols (e.g., glucose) rsc.org | Optical glucose sensors |

| Lanthanide Metal Complex | "Antenna" ligand, enhances luminescence and NLO properties mdpi.com | Analyte-binding site for modulating optical response | Switchable NLO materials, security inks |

| Conjugated Polymer | Component of the emissive polymer backbone bohrium.com | Pendent group for sensing and cross-linking | Chemoresponsive polymer LEDs (PLEDs) |

Electrochemical Applications and Sensor Development

The combination of a redox-active or surface-anchoring phenanthroline unit with a selective boronic acid receptor enables the development of highly sensitive electrochemical sensors. rsc.orgresearchgate.net These sensors translate a chemical binding event into a measurable electrical signal, such as current, potential, or impedance.

The fundamental mechanism relies on the formation of a stable, reversible boronate ester bond between the boronic acid and a cis-diol-containing analyte. electrochemsci.org This binding event can alter the electrochemical properties of the sensor in several ways:

Gating Electron Transfer: When the sensor molecule is immobilized on an electrode surface, the binding of a large analyte like a glycoprotein (B1211001) can physically block or "gate" the access of a redox probe to the electrode, causing a decrease in the measured current. nih.gov

Modulating Redox Potential: If the phenanthroline moiety itself or an attached group (like ferrocene) is redox-active, the binding of an analyte to the boronic acid can change the local electronic environment, causing a shift in the redox potential, which can be detected by voltammetry. electrochemsci.orgmdpi.com

An electrochemical sensor based on a related compound, 1,10-phenanthroline-5,6-dione, has been shown to act as an effective redox mediator for the detection of NADH, which can be used to quantify bacterial concentrations. mdpi.com This demonstrates the electrochemical utility of the phenanthroline core. By extension, this compound could be used to develop sensors for critical biomolecules like dopamine, which contains a catechol (1,2-diol) group and is a key neurotransmitter. electrochemsci.org

| Analyte Class | Sensing Principle | Phenanthroline Role | Boronic Acid Role |

| Glycoproteins | Impedimetric or amperometric detection based on steric hindrance at the electrode surface. nih.govnih.gov | Electrode surface immobilization | Specific binding to glycan moieties |

| Dopamine | Voltammetric detection based on a shift in oxidation potential upon boronate ester formation. electrochemsci.org | Redox mediation, electrode surface functionalization | Selective binding to the catechol group of dopamine |

| Saccharides | Potentiometric or amperometric detection based on changes in the electronic properties of a redox label. researchgate.netmdpi.com | Scaffold for redox label and surface attachment | Reversible binding to cis-diols on the saccharide |

Theoretical and Computational Investigations of 1,10 Phenanthrolin 5 Yl Boronic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and bonding characteristics of (1,10-Phenanthrolin-5-yl)boronic acid. These computational studies provide deep insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its chemical behavior.

A key feature of the boronic acid group is the hybridization state of the boron atom. In its neutral form, the boron atom is trigonal planar with sp2 hybridization. However, upon interaction with a Lewis base, such as a hydroxyl group in an alkaline solution, the hybridization changes to tetrahedral (sp3). This transformation significantly alters the geometric and electronic properties of the molecule. DFT calculations can model these states, revealing that the bond lengths, such as the B-O bond, tend to elongate slightly when the boron atom transitions from sp2 to sp3 hybridization.

The electronic properties of the phenanthroline core are also a major focus of DFT studies. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for determining the molecule's role as an electron donor or acceptor. In phenanthroline-based complexes, the LUMO's charge density is often distributed across the phenanthroline ring system, indicating its electroactive nature. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties. For related phenanthroline derivatives, DFT calculations have been performed using various functionals and basis sets to accurately predict these electronic features.

| Parameter | Typical Functional | Typical Basis Set | Application |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-311G(d,p) | Determining the lowest energy structure. |

| Electronic Properties | B3LYP, M06-2X | 6-31+G(d,p) | Calculating HOMO-LUMO energies and charge distribution. |

| Vibrational Frequencies | B3LYP | 6-31G(d) | Predicting IR and Raman spectra. |

| Electronic Transitions | TD-B3LYP | 6-311G(**) | Simulating UV-Vis absorption spectra. nih.gov |

Molecular Dynamics Simulations for Ligand-Metal Complexation and Supramolecular Interactions

Molecular dynamics (MD) simulations offer a computational lens to observe the dynamic behavior of this compound, particularly its interactions with metal ions and its role in forming larger supramolecular assemblies. These simulations can model the chemical equilibrium and dynamics of metal complexes in solution with atomistic detail. mdpi.com

For ligand-metal complexation, MD simulations can elucidate the stability, mechanism, and rates of ligand exchange. mdpi.com The 1,10-phenanthroline (B135089) moiety is a well-known chelating agent that forms stable complexes with a variety of metal ions. MD simulations can track the binding and unbinding events, revealing the coordination geometry and the influence of the solvent. Advanced techniques like Potential of Mean Force (PMF) calculations can be employed to determine the binding free energies between the ligand and a metal ion, providing quantitative data on complex stability.

Supramolecular interactions, such as the binding of the molecule to biological macromolecules like DNA or proteins, can also be investigated. The phenanthroline core is known to intercalate into DNA, and the boronic acid group can form covalent bonds with the diol groups present in saccharides or glycoproteins. MD simulations can model these complex interactions, revealing the specific binding modes and the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces, π-stacking) that stabilize the assembly. mdpi.com These simulations provide a dynamic picture that is often inaccessible through experimental methods alone.

| Simulation Type | Methodology | Key Insights |

|---|---|---|

| Ligand-Metal Complexation | Classical MD, Potential of Mean Force (PMF) | Complex stability, coordination dynamics, ligand exchange rates, binding free energies. mdpi.com |

| Supramolecular Assembly | Classical MD, Steered MD | Binding modes with biomolecules (DNA, proteins), interaction pathways, role of solvent. |

| Protein-Ligand Docking | In silico docking simulations | Identification of binding sites and prediction of binding affinity. nih.gov |

Prediction of Reactivity Pathways and Mechanistic Insights

Computational chemistry, particularly DFT, is instrumental in predicting the reactivity of this compound and providing detailed mechanistic insights into its chemical transformations. By calculating the energies of reactants, transition states, and products, researchers can map out entire reaction energy surfaces.

One of the most important reactions involving arylboronic acids is the Suzuki-Miyaura cross-coupling. DFT calculations have been used to investigate the mechanism of this reaction, which typically involves three main steps: oxidative addition, transmetallation, and reductive elimination. nih.gov Computational studies can identify the rate-determining step and clarify the role of the catalyst and solvent. nih.gov For instance, investigations have shown how the zeolite framework in a heterogeneous catalyst can facilitate electron transfer to a Pd cluster, thereby reducing the activation energy barrier for the reaction. nih.gov

The reactivity of the boronic acid moiety itself, especially its interaction with diols to form cyclic boronic esters, has also been studied computationally. rsc.org DFT calculations can model the transition states for different proposed reaction mechanisms. rsc.org These studies have revealed that the reactivity is highly dependent on the characteristics of the boron atom, which can be influenced by both the substituent groups on the aryl ring and the pH of the medium. rsc.org For example, a boronic acid with a high electronegative R-group is predicted to be a better sensor in an acidic medium, while a boronate ion with a low electronegative R-group is more effective in an alkaline medium. rsc.org Furthermore, computational studies can predict and explain potential side reactions, such as Cu(I)-mediated degradation, and model how additives like fluoride (B91410) can protect the boronic acid by forming a stable adduct that makes unwanted side reactions energetically unfavorable. mdpi.com

Elucidation of Spectroscopic Properties through Computational Methods

Computational methods provide a powerful complement to experimental spectroscopy for characterizing this compound. By simulating various types of spectra, these methods can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's structure and electronic properties.

The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations can determine the wavelengths of electronic transitions (e.g., S0→S1) and their corresponding oscillator strengths. For phenanthroline derivatives, TD-DFT calculations have shown good agreement with experimental absorption maxima, allowing for the assignment of specific electronic transitions. nih.gov

Vibrational spectra, including infrared (IR) and Raman, can be simulated by calculating the harmonic vibration frequencies. DFT methods can predict the positions and intensities of vibrational bands, which correlate well with experimental FT-IR and Raman data. nih.gov This allows for a detailed assignment of vibrational modes to specific functional groups and motions within the molecule.

Furthermore, Nuclear Magnetic Resonance (NMR) spectra can also be computationally predicted. DFT calculations of NMR chemical shifts, for instance for ¹³C, have demonstrated a strong correlation with experimental values for related phenanthroline compounds. This predictive capability is valuable for structural confirmation and for understanding how the electronic environment influences the chemical shift of specific atoms.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Correlation with Experiment |

|---|---|---|---|

| UV-Vis Spectroscopy | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths | Good agreement for maximum absorption peaks. nih.gov |

| Infrared (IR) Spectroscopy | DFT | Vibrational Frequencies, Intensities | Strong correlation between calculated and experimental bands. |

| Raman Spectroscopy | DFT | Vibrational Frequencies, Raman Activities | Aids in the assignment of experimental spectra. nih.gov |

| NMR Spectroscopy | DFT (GIAO method) | Chemical Shifts (e.g., ¹³C, ¹H) | Very good agreement with experimental peak positions. |

Future Directions and Broader Research Outlook for 1,10 Phenanthrolin 5 Yl Boronic Acid

Emerging Applications in Material Science and Bio-inspired Chemistry

The dual functionality of the (1,10-phenanthrolin-5-yl)boronic acid scaffold opens avenues for the creation of sophisticated smart materials and bio-inspired systems.

Advanced Chemosensors: A primary area of future development lies in creating dual-mode or multi-analyte sensors. The phenanthroline moiety is a well-established ligand for a variety of metal ions, and its complexes are often optically active. nih.gov The boronic acid group is renowned for its ability to reversibly bind with 1,2- or 1,3-diols, such as those found in saccharides. rsc.org Future research is expected to focus on materials that can simultaneously or sequentially detect metal ions and carbohydrates. For example, a material incorporating this molecule could signal the presence of a specific metal ion through a change in fluorescence, which is then further modulated by the binding of glucose, allowing for complex biological monitoring. nih.govnih.gov

Stimuli-Responsive Polymers and Hydrogels: Boronic acid-containing polymers are known for their applications in creating materials that respond to specific stimuli, particularly changes in pH or the concentration of glucose. nih.gov By integrating the phenanthroline unit, new polymers and hydrogels could be designed to also respond to the presence of metal ions. This could lead to "smart" drug delivery systems where the release of a therapeutic agent is triggered by a specific combination of physiological pH, glucose levels, and metal ion concentration.

Bio-inspired Catalysis: Nature's enzymes often utilize a metal center for catalysis and specific recognition sites to bind substrates. The this compound structure mimics this principle. ornl.gov Future catalytic systems could feature the phenanthroline unit coordinating to a catalytically active metal, while the boronic acid group acts as a recognition site to anchor the substrate, thereby enhancing reaction efficiency and selectivity. rsc.org This approach could lead to novel catalysts for a range of organic transformations that operate under mild, bio-mimetic conditions. ornl.gov

Advancements in Synthetic Accessibility and Scalability

While this compound is commercially available, advancements in its synthesis are crucial for widespread application and scalability. Current methods often rely on multi-step procedures or expensive catalysts.

Direct C-H Borylation: A major goal is the refinement of direct C-H borylation techniques for heteroaromatic compounds. nih.govresearchgate.net Iridium-catalyzed borylation is a powerful method, but future work will likely focus on developing more cost-effective and sustainable catalysts using earth-abundant metals like iron. nih.govchimia.ch Achieving high regioselectivity to specifically functionalize the C-5 position of the phenanthroline ring without requiring pre-functionalized starting materials remains a key challenge. researchgate.net

Flow Chemistry: The implementation of flow chemistry processes could offer a path to improved scalability. nih.gov Flow synthesis can provide better control over reaction parameters, increase safety, and allow for continuous production, which is essential for transitioning from laboratory-scale research to industrial application.

Metal-Free Synthesis: Research into metal-free borylation methods is an emerging area that could significantly improve the sustainability and reduce the cost of synthesis. acs.org These methods avoid contamination of the final product with trace metals, which is particularly important for biomedical applications.

Below is a table comparing potential synthetic strategies for aryl boronic acids.

| Synthetic Strategy | Typical Reagents | Advantages | Future Research Directions |

| Grignard/Organolithium | Aryl Halide, Mg or n-BuLi, Borate (B1201080) Ester | Well-established, versatile | Improving functional group tolerance, avoiding cryogenic conditions |

| Suzuki-Miyaura Coupling | Aryl Halide, Diboron (B99234) Reagent, Palladium Catalyst | High functional group tolerance | Developing more active and stable catalysts, lower catalyst loading |

| Direct C-H Borylation | Arene, Diboron Reagent, Iridium/Rhodium Catalyst | High atom economy, uses simple arenes | Improving regioselectivity, using cheaper metal catalysts (e.g., Iron), metal-free alternatives nih.govchimia.ch |

Development of Multifunctional Systems Incorporating the Phenanthroline-Boronic Acid Scaffold

The true potential of this compound lies in creating integrated systems where both functional moieties work in concert to perform complex tasks.

Theranostic Agents: The phenanthroline scaffold is a component of many metal-based anticancer agents. nih.govnih.gov The boronic acid group can act as a targeting moiety, directing the molecule to cancer cells that overexpress certain cell-surface glycoproteins (e.g., sialic acids). This could lead to the development of theranostic agents that combine targeted therapy (from the phenanthroline-metal complex) and diagnosis (via fluorescence imaging) in a single molecule.

Self-Assembling Materials: The combination of the planar, aromatic phenanthroline system and the interactive boronic acid group can be exploited to direct the self-assembly of complex supramolecular structures. These assemblies could be responsive to multiple inputs, such as the addition of a specific metal ion causing an initial assembly, which is then modified or disassembled by the introduction of a saccharide.

Logic Gates: At the molecular level, the compound can be viewed as a logic gate. For instance, the phenanthroline could be the "INPUT 1" (metal ion present/absent) and the boronic acid the "INPUT 2" (saccharide present/absent), with the "OUTPUT" being a change in an optical signal. Developing systems based on this molecule could advance the field of molecular computing. rsc.org

This table outlines potential roles for each component in such multifunctional systems.

| System Type | Role of Phenanthroline Moiety | Role of Boronic Acid Moiety | Potential Application |

| Dual-Analyte Sensor | Binds metal ion, modulates fluorescence | Binds saccharide, alters fluorescence | Real-time monitoring in biological fluids nih.govrsc.org |

| Targeted Therapeutic | Forms cytotoxic metal complex | Targets cell-surface glycans on cancer cells | Cancer theranostics nih.gov |

| Responsive Polymer | Acts as a metal-responsive cross-linker | Acts as a glucose-responsive cross-linker | "Smart" insulin (B600854) delivery systems semanticscholar.org |

| Bio-inspired Catalyst | Ligand for catalytic metal center | Substrate recognition/binding site | Selective organic synthesis rsc.org |

Interdisciplinary Research Opportunities

The advancement of research on this compound and its derivatives will inherently require collaboration across multiple scientific disciplines.

Chemistry and Materials Science: Synthetic organic chemists are needed to devise efficient and scalable syntheses, while polymer and materials scientists can incorporate these molecules into novel functional materials like hydrogels, nanoparticles, and thin films. nih.gov

Biochemistry and Medicinal Chemistry: Biochemists can explore the interactions of these molecules with biological targets like proteins and nucleic acids. Medicinal chemists can lead the design and development of new therapeutic and diagnostic agents based on this scaffold. nih.govresearchgate.net

Analytical Chemistry and Engineering: The development of sensing platforms will require the expertise of analytical chemists to characterize the sensor response and engineers to integrate these molecules into practical devices, such as continuous glucose monitors or environmental toxin detectors. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,10-Phenanthrolin-5-yl)boronic acid, and how is purity validated in research settings?

- Methodological Answer : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to introduce the boronic acid moiety to the phenanthroline scaffold. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS for trace impurity analysis (e.g., detection limits <1 ppm) . Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity. For boronic acids prone to trimerization, derivatization with diols (e.g., pinacol) may stabilize the compound prior to analysis .

Q. How do researchers measure the binding affinity of this compound with diol-containing biomolecules?

- Methodological Answer : Fluorescence-based competitive assays using Alizarin Red S (ARS) are standard. ARS forms a fluorescent boronate ester with the compound, and displacement by a competing diol (e.g., glucose) reduces fluorescence intensity. The Benesi-Hildebrand method calculates binding constants () from titration data. For pH-dependent interactions, experiments are conducted across a pH gradient (e.g., 5.0–9.0) to assess stability under physiological conditions .

Advanced Research Questions

Q. What advanced mass spectrometry techniques address the challenges of analyzing this compound, particularly regarding dehydration/trimerization?

- Methodological Answer : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables in situ derivatization, forming stable boronate esters that prevent dehydration/trimerization. For complex mixtures (e.g., branched peptides), DHB also acts as a derivatizing agent, simplifying spectral interpretation. Post-source decay (PSD) or MS/MS sequencing resolves fragmentation patterns, critical for de novo structural elucidation .

Q. How can computational modeling guide the design of this compound derivatives for targeted therapeutic applications?

- Methodological Answer : Density functional theory (DFT) predicts boronic acid-diol binding energetics, while molecular docking identifies potential interactions with therapeutic targets (e.g., proteases). Quantitative structure-activity relationship (QSAR) models optimize substituent effects on bioavailability. In silico mutagenicity screening (e.g., using Derek Nexus) flags structural alerts, ensuring compliance with ICH M7 guidelines for genotoxic impurities .

Q. What methodologies enable the integration of this compound into reversible covalent frameworks for dynamic sensing platforms?

- Methodological Answer : The compound’s boronic acid moiety forms dynamic covalent bonds with diols, enabling self-correction in supramolecular assemblies. For glucose sensing, copolymerization with acrylamide derivatives creates hydrogels that swell upon diol binding, detectable via conductivity or fluorescence. In separation science, boron affinity chromatography leverages pH-dependent boronate ester formation to isolate glycoproteins or saccharides .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.